[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate
Brand Name: Vulcanchem
CAS No.: 148731-67-3
VCID: VC0014888
InChI: InChI=1S/C23H24ClNO6S/c1-12(26)25-16-7-5-13-9-18(29-2)22(31-20(28)11-24)23(30-3)21(13)14-6-8-19(32-4)17(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,25,26)/t16-/m0/s1
SMILES: CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC(=O)CCl)OC
Molecular Formula: C₂₃H₂₄ClNO₆S
Molecular Weight: 478 g/mol

[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate

CAS No.: 148731-67-3

VCID: VC0014888

Molecular Formula: C₂₃H₂₄ClNO₆S

Molecular Weight: 478 g/mol

* For research use only. Not for human or veterinary use.

[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate - 148731-67-3

Description

[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-(dimethylamino)acetate is a chemical compound with the molecular formula C25H30N2O6S and a molecular weight of 486.6 g/mol . It is also known by synonyms such as CHEMBL180503, CHEMBL180388, and BDBM50157478 . The IUPAC name for this compound is [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-(dimethylamino)acetate .

This compound is a colchicine derivative, and colchicine derivatives have potential uses in treating cancer . These derivatives bind to β-tubulin at a colchicine-binding site and may be less toxic than colchicine itself . They can also inhibit the increase in intracellular calcium concentration at lower doses than colchicine . Another similar compound is N-[(7S)-3-amino-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide .

CAS No. 148731-67-3
Product Name [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate
Molecular Formula C₂₃H₂₄ClNO₆S
Molecular Weight 478 g/mol
IUPAC Name [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate
Standard InChI InChI=1S/C23H24ClNO6S/c1-12(26)25-16-7-5-13-9-18(29-2)22(31-20(28)11-24)23(30-3)21(13)14-6-8-19(32-4)17(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,25,26)/t16-/m0/s1
Standard InChIKey WEFSQURXCINXNO-INIZCTEOSA-N
SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC(=O)CCl)OC
Canonical SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC(=O)CCl)OC
Synonyms Chloroacetic Acid (7S)-7-(Acetylamino)-5,6,7,9-tetrahydro-1,3-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-2-yl Ester;
PubChem Compound 132849
Last Modified Apr 15 2024

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